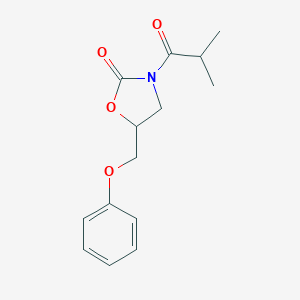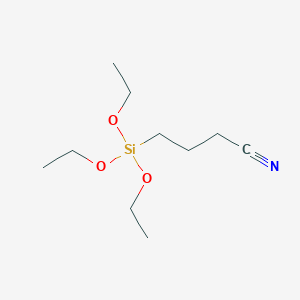
1-(2-Bromofenil)piperazina
Descripción general
Descripción
1-(2-Bromophenyl)piperazine is an organic compound with the molecular formula C10H13BrN2 and a molecular weight of 241.13 g/mol . It is a derivative of piperazine, where a bromophenyl group is attached to the nitrogen atom of the piperazine ring.
Aplicaciones Científicas De Investigación
1-(2-Bromophenyl)piperazine has several scientific research applications, including:
Medicinal Chemistry: It is used in the design and synthesis of serotonin receptor antagonists and other bioactive molecules.
Biological Studies: The compound is employed in the study of receptor-ligand interactions and the development of new therapeutic agents.
Industrial Applications: It serves as a building block in the synthesis of various industrial chemicals and pharmaceuticals.
Mecanismo De Acción
Target of Action
1-(2-Bromophenyl)piperazine is a chemical compound with the empirical formula C10H13BrN2 It is known that piperazine derivatives often interact with various receptors in the body, including gaba receptors .
Mode of Action
Piperazine, a moiety found in this compound, is known to act as aGABA receptor agonist . It binds directly and selectively to muscle membrane GABA receptors, presumably causing hyperpolarization of nerve endings, which results in flaccid paralysis of the worm .
Biochemical Pathways
It is known that piperazine-containing compounds can impact various biochemical pathways depending on their specific structure and the therapeutic class they belong to .
Pharmacokinetics
The piperazine moiety is often used as a basic and hydrophilic group to optimize the pharmacokinetic properties of the final molecule .
Result of Action
The interaction of piperazine derivatives with their targets can lead to various effects, such as the paralysis of worms in the case of anthelminthic piperazines .
Análisis Bioquímico
Biochemical Properties
It is known that piperazine derivatives can interact with various enzymes and proteins, influencing biochemical reactions
Cellular Effects
A study on a novel piperazine compound showed cytotoxic effects on glioblastoma and cervix cancer cells
Molecular Mechanism
The molecular mechanism of action of 1-(2-Bromophenyl)piperazine is not well-defined. It is known that piperazine derivatives can act as reversible inhibitors of acetylcholinesterase, an enzyme that hydrolyzes acetylcholine . This can massively disturb the motility of parasites
Dosage Effects in Animal Models
It is known that piperazine derivatives are generally well-tolerated in animals . Adverse reactions can occur at high doses .
Metabolic Pathways
Piperazine derivatives are known to undergo phase I and phase II metabolic reactions
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(2-Bromophenyl)piperazine can be synthesized through several methods. One common approach involves the Buchwald-Hartwig amination reaction, where N-Boc-piperazine is reacted with (2-bromophenyl)(2,4-dimethylphenyl)sulfane, followed by acidic deprotection to yield the desired product . Another method includes the cyclization of 1,2-diamine derivatives with sulfonium salts, which leads to the formation of protected piperazines, followed by deprotection to obtain the final compound .
Industrial Production Methods: Industrial production of 1-(2-Bromophenyl)piperazine typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The Buchwald-Hartwig amination is often employed due to its efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions: 1-(2-Bromophenyl)piperazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted piperazines, while oxidation and reduction reactions can produce different oxidized or reduced derivatives .
Comparación Con Compuestos Similares
1-(2-Bromophenyl)piperazine can be compared with other similar compounds, such as:
- 1-(4-Bromophenyl)piperazine
- 1-(2-Fluorophenyl)piperazine
- 1-(2-Nitrophenyl)piperazine
These compounds share a similar piperazine core structure but differ in the substituents attached to the phenyl ring. The unique properties of 1-(2-Bromophenyl)piperazine, such as its specific binding affinity and reactivity, distinguish it from these related compounds .
Propiedades
IUPAC Name |
1-(2-bromophenyl)piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2/c11-9-3-1-2-4-10(9)13-7-5-12-6-8-13/h1-4,12H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVTRURBMYILQDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC=CC=C2Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60373747 | |
| Record name | 1-(2-bromophenyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60373747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1011-13-8 | |
| Record name | 1-(2-Bromophenyl)piperazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1011-13-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2-bromophenyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60373747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(2-Bromophenyl)piperazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-acetyl-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B86977.png)



![7-Chlorothiazolo[5,4-D]pyrimidine](/img/structure/B86988.png)







![7-Hydroxy-8-[[4'-[(4-hydroxyphenyl)azo][1,1'-biphenyl]-4-yl]azo]naphthalene-1,3-disulphonic acid](/img/structure/B87001.png)

